4-tert-butyl-N-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]methyl}benzamide
Overview
Description
4-tert-butyl-N-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]methyl}benzamide is a complex organic compound that features a piperidine ring substituted with a benzoyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:
Preparation of 4-tert-butylbenzoyl chloride: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride or oxalyl chloride.
Formation of the piperidine intermediate: The piperidine ring is functionalized with a benzoyl group through a Friedel-Crafts acylation reaction using 4-tert-butylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Coupling with benzamide: The final step involves coupling the piperidine intermediate with benzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or further to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-tert-butyl-N-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate
- tert-butyl (4-methylpiperidin-4-yl)carbamate
- 4-tert-butylbenzoyl chloride
Uniqueness
4-tert-butyl-N-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]methyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and benzoyl groups on the piperidine ring enhances its stability and potential for specific interactions with biological targets.
Properties
IUPAC Name |
4-tert-butyl-N-[[1-(4-tert-butylbenzoyl)piperidin-4-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2/c1-27(2,3)23-11-7-21(8-12-23)25(31)29-19-20-15-17-30(18-16-20)26(32)22-9-13-24(14-10-22)28(4,5)6/h7-14,20H,15-19H2,1-6H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYDNSJRPHAVPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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